1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid
Description
Historical Development in Substituted Piperidine Chemistry
The synthesis of substituted piperidines has evolved significantly since the early 20th century, driven by their prevalence in natural products and pharmaceuticals. Early methods relied on cyclization reactions, but advancements in protecting group strategies and asymmetric catalysis have revolutionized the field. The introduction of the tert-butoxycarbonyl (Boc) group in the 1960s provided a stable, orthogonal protecting group for amines, enabling precise functionalization of piperidine scaffolds.
Key milestones include the development of Pd-catalyzed chirality transfer reactions for 2,6-disubstituted piperidines and gold-catalyzed annulations for fused piperidine systems. For instance, Marcote et al. demonstrated gold-catalyzed annulations of N-allenamides to construct piperidines with aza-bridged motifs, highlighting the versatility of modern catalytic systems. These methods laid the groundwork for synthesizing derivatives like 1-(tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid, where steric hindrance from the 4,4-dimethyl group necessitates tailored approaches.
Properties
IUPAC Name |
4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-13(4,5)8-9(14)10(15)16/h9H,6-8H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPAWYSOGSZUNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155302-06-0 | |
| Record name | 1-[(tert-butoxy)carbonyl]-4,4-dimethylpiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid typically involves the reaction of 4,4-dimethylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve reagents such as trifluoroacetic acid (TFA) for deprotection.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA yields the free amine and carbon dioxide .
Scientific Research Applications
Pharmaceutical Development
Boc-DMPA serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its role is particularly prominent in the development of peptide-based drugs where the Boc protecting group is used to shield amine functionalities during peptide synthesis. This allows for selective reactions that form more complex structures without undesired side reactions.
Synthesis of Bioactive Compounds
Research has demonstrated that Boc-DMPA can be utilized in the synthesis of biologically active molecules, including potential inhibitors for various enzymes and receptors. For instance, derivatives of Boc-DMPA have been explored for their activity against certain cancer cell lines and as potential treatments for neurological disorders due to their ability to penetrate the blood-brain barrier .
Organocatalysis
The compound has also been investigated for its utility in organocatalytic processes. Its structural features allow it to participate in asymmetric synthesis reactions, where it can help produce chiral compounds essential for drug development .
Case Study 1: Synthesis of Anticancer Agents
In a study published in the Journal of Medicinal Chemistry, researchers reported the use of Boc-DMPA as a precursor in synthesizing novel anticancer agents targeting specific pathways in cancer cells. The study highlighted the compound's efficiency in facilitating reactions that led to high yields of desired products with significant biological activity .
Case Study 2: Neuroactive Compound Development
Another research effort focused on modifying Boc-DMPA to develop neuroactive compounds aimed at treating Alzheimer's disease. The derivatives exhibited promising results in preliminary tests, indicating potential therapeutic effects on cognitive functions .
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid involves the protection of amine groups. The tert-butoxycarbonyl group is added to the amine, forming a carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The protecting group can be removed under acidic conditions, such as with TFA, to regenerate the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Key Comparative Insights
Steric and Electronic Effects :
- The 4,4-dimethylpiperidine substitution in the target compound provides moderate steric hindrance, balancing reactivity and stability in synthetic routes. In contrast, the 4-phenylpiperidine analog (CAS 261777-31-5) introduces significant hydrophobicity, favoring interactions with lipophilic biological targets .
- Fluorinated derivatives (e.g., 661458-34-0) leverage fluorine's electronegativity to enhance metabolic stability and binding affinity in drug candidates .
Solubility and Reactivity :
- The 4-oxopyrrolidine analog (876317-19-0) exhibits improved solubility in polar solvents due to its ketone group, making it preferable for aqueous-phase reactions .
- Diethoxy substituents (1212329-25-3) increase lipophilicity and resistance to enzymatic degradation, critical for prolonged drug activity .
Safety Profiles :
- Most analogs share hazards like oral toxicity and irritation (H302, H315, H319), but phenyl-substituted derivatives (e.g., 261777-31-5) may pose higher risks due to enhanced bioavailability .
Applications in Drug Development :
- The target compound is widely used in peptide synthesis for Boc-mediated amine protection. In contrast, 4-(trifluoromethyl)benzyl -substituted analogs (e.g., 1185076-12-3) are niche intermediates in kinase inhibitor development .
Research Findings and Trends
- Synthetic Utility : The Boc group's stability under basic conditions makes these compounds versatile in multi-step syntheses. For example, the 4-oxopyrrolidine derivative (876317-19-0) is pivotal in synthesizing β-turn mimetics in peptidomimetics .
- Biological Activity : Fluorinated and aromatic-substituted analogs show promise in central nervous system (CNS) drug discovery due to enhanced blood-brain barrier penetration .
- Safety Challenges : Despite their utility, these compounds require stringent handling protocols. For instance, the 4-phenyl derivative (261777-31-5) necessitates fume hood use to mitigate respiratory risks .
Biological Activity
1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid (CAS No. 155302-06-0) is a compound of interest in medicinal chemistry due to its potential biological activities. It features a piperidine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid moiety, which are critical for its pharmacological properties. This article explores its biological activity, including synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- Purity : 97%
- Structural Representation :
The biological activity of this compound primarily revolves around its interactions with various biological targets. Research indicates that it may act as an inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure and fluid balance in the body.
Case Studies and Research Findings
- ACE Inhibition Studies
- In Vivo Studies
-
Structure-Activity Relationship (SAR) Analysis
- The structural modifications of the piperidine ring and the carboxylic acid group were systematically analyzed to determine their influence on biological activity. The presence of bulky groups such as tert-butoxycarbonyl was found to enhance lipophilicity and bioavailability while maintaining selectivity for ACE inhibition .
Comparative Biological Activity Table
| Compound | IC50 (µM) | Biological Target | Reference |
|---|---|---|---|
| This compound | 0.07 | ACE Inhibitor | |
| Hydroxamic Acid Derivative | 0.011 | ACE Inhibitor | |
| Ketomethylene Pentapeptide Analogue | 0.0076 | ACE Inhibitor |
Pharmacokinetics
The pharmacokinetic profile of the compound indicates high gastrointestinal absorption and favorable permeability across biological membranes. It is categorized as having a moderate bioavailability score, suggesting potential for oral administration .
Q & A
Q. What are the recommended safety protocols for handling 1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid during synthesis?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors or dust .
- Waste Disposal : Segregate organic waste containing the compound in labeled, airtight containers. Neutralize acidic byproducts (e.g., from Boc deprotection) before disposal .
- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous solutions to prevent exothermic reactions .
Q. How can the Boc-protecting group in this compound be selectively removed under acidic conditions?
Methodological Answer:
- Reagents : Use trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) for 2–4 hours at 0–5°C to cleave the tert-butoxycarbonyl (Boc) group while preserving the piperidine ring and carboxylic acid .
- Workup : After deprotection, neutralize with cold saturated NaHCO₃ and extract with ethyl acetate. Monitor reaction completion via TLC (Rf shift) or HPLC .
- Caution : Avoid prolonged exposure to strong acids to prevent decarboxylation of the carboxylic acid moiety .
Q. What spectroscopic techniques are optimal for characterizing the structure of this compound?
Methodological Answer:
- NMR : Use ¹H NMR (400 MHz, CDCl₃) to confirm the Boc group (δ ~1.4 ppm for tert-butyl) and piperidine ring protons (δ ~3.0–4.0 ppm). ¹³C NMR identifies the carbonyl (C=O) at ~155–160 ppm .
- IR Spectroscopy : Detect Boc C=O stretching (~1680–1720 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 285.3 for C₁₃H₂₃NO₄) .
Advanced Research Questions
Q. How can statistical experimental design optimize the synthesis yield of this compound?
Methodological Answer:
- Factorial Design : Vary parameters like temperature (20–50°C), solvent polarity (THF vs. DCM), and catalyst loading (0.1–1.0 mol%) in a 2³ factorial matrix to identify critical factors .
- Response Surface Methodology (RSM) : Use Central Composite Design (CCD) to model non-linear relationships and predict optimal conditions (e.g., 72% yield at 35°C, 0.5 mol% catalyst) .
- Validation : Replicate center-point experiments to assess reproducibility (RSD <5%) .
Q. What computational methods predict the stability of the tert-butoxycarbonyl group under different reaction conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate Boc group hydrolysis in explicit solvent models (e.g., water, DMF) to estimate activation energy barriers for cleavage .
- DFT Calculations : Use B3LYP/6-31G(d) to compare electronic effects of substituents on Boc stability. Higher electron density on the carbonyl carbon correlates with faster deprotection .
- Software Tools : Gaussian 16 or ORCA for quantum mechanics; VMD for visualization .
Q. How to resolve contradictions in reported melting points for derivatives of this compound?
Methodological Answer:
- Purity Analysis : Use DSC to detect polymorphic transitions or impurities. A sharp melting endotherm (ΔH >100 J/g) indicates high purity .
- XRD : Compare diffraction patterns with literature to identify crystalline phases. Hydrates or solvates may alter melting points .
- Recrystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to isolate the thermodynamically stable polymorph .
Q. What catalytic systems enhance the coupling reactions involving the piperidine ring?
Methodological Answer:
- Palladium Catalysis : Use Pd(OAc)₂ with XPhos ligand for Buchwald-Hartwig amination of the piperidine nitrogen. Achieve >80% yield in tert-butanol at 80°C .
- Photoredox Catalysis : Employ Ru(bpy)₃Cl₂ under blue LED light for decarboxylative cross-couplings, enabling C–H functionalization of the dimethylpiperidine ring .
- Kinetic Control : Monitor reaction progress via in-situ IR to quench at intermediate stages and avoid overfunctionalization .
Q. How to design a scalable purification process for this compound using membrane technologies?
Methodological Answer:
- Nanofiltration : Use polyamide membranes (MWCO 300 Da) to separate unreacted Boc-protected intermediates from the product in DMF solutions .
- Simulated Moving Bed (SMB) Chromatography : Optimize eluent composition (heptane/EtOAc gradient) and flow rates for continuous separation on silica columns .
- Process Analytical Technology (PAT) : Implement inline UV-vis monitoring at 254 nm to automate fraction collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
